2-Amino-2-butylhexanoic acid

Description

Classification and Structural Characteristics of Quaternary α-Amino Acids

Quaternary α-amino acids are characterized by the presence of two non-hydrogen substituents on the α-carbon, the carbon atom adjacent to the carboxyl group. nih.gov This α,α-disubstitution is a defining feature that imparts significant conformational constraints on the molecule. chim.it Unlike typical amino acids that have at least one hydrogen atom on the α-carbon, the fully substituted α-carbon in these compounds restricts their rotational freedom. chim.it

The world of amino acids can be broadly divided into canonical and non-canonical categories. The 20 (or 22, including selenocysteine (B57510) and pyrrolysine) canonical amino acids are those that are directly encoded by the universal genetic code and serve as the fundamental building blocks of proteins in all known organisms. mdpi.comoup.comnih.gov Non-canonical amino acids, a vast and diverse group, are not encoded in the genetic code but are found in nature or can be synthesized in the laboratory. nih.govnih.gov They can be incorporated into peptides and proteins through various methods, offering a way to introduce novel chemical and physical properties. nih.gov

Quaternary α-amino acids fall under the umbrella of non-canonical amino acids. nih.gov Their defining structural feature, the tetrasubstituted α-carbon, distinguishes them from both canonical amino acids (except for the achiral glycine (B1666218), all have a single non-hydrogen side chain) and many other non-canonical amino acids that may have modifications on their side chains or backbones but retain a hydrogen on the α-carbon. chim.itcsun.eduuoanbar.edu.iq

Importance of 2-Amino-2-butylhexanoic Acid within the Quaternary α-Amino Acid Class

Within the diverse family of quaternary α-amino acids, this compound stands out due to its specific structural arrangement and the potential it holds for creating complex molecular architectures.

The uniqueness of this compound lies in its symmetrical substitution at the α-carbon with two identical butyl groups. This specific structure imparts a high degree of lipophilicity and steric bulk. The presence of two four-carbon chains influences its solubility and how it interacts with other molecules.

The incorporation of quaternary α-amino acids like this compound into peptide chains can induce specific and stable secondary structures, such as helices and turns. chim.itrsc.org This is due to the steric hindrance imposed by the two alkyl chains, which restricts the conformational freedom of the peptide backbone. chim.it This property makes them valuable tools for designing peptides with enhanced stability against enzymatic degradation and for creating peptidomimetics with tailored biological activities. rsc.org The butyl groups of this compound can also serve as points for further chemical modification, allowing for the construction of more complex and functionalized molecules.

Overview of Research Trajectories for Non-Canonical and Quaternary Amino Acids

Research into non-canonical and quaternary amino acids is a rapidly expanding field. Initially focused on their natural occurrence and role in natural products, the focus has shifted towards their synthetic preparation and application in various scientific domains. nih.gov Current research trajectories include:

Drug Discovery: The development of peptide-based therapeutics with improved stability and bioavailability. rsc.org The introduction of non-canonical amino acids can protect peptides from rapid degradation in the body. nih.gov

Materials Science: The creation of novel polymers and biomaterials with unique properties. uh.edu

Chemical Biology: The use of non-canonical amino acids as probes to study protein structure and function. nih.gov Recent computational studies are systematically exploring a vast number of non-canonical amino acids to discover new, stable polypeptide structures beyond the common alpha-helices and beta-sheets found in nature. bakerlab.orgacs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7597-66-2 sigmaaldrich.com |

| Molecular Formula | C10H21NO2 sigmaaldrich.com |

| IUPAC Name | This compound |

| InChI Key | CAITYLFVJGDODP-UHFFFAOYSA-N sigmaaldrich.com |

Historical Context of Amino Acid Research Methodologies

The journey to understanding and analyzing amino acids, including complex ones like quaternary α-amino acids, is built on a rich history of analytical techniques. Early methods in the 20th century relied on wet chemistry techniques like titration and colorimetry, which were often laborious and lacked precision. numberanalytics.com

A significant breakthrough came in the mid-20th century with the advent of chromatography. numberanalytics.com Techniques such as paper chromatography and column chromatography, particularly ion-exchange chromatography, revolutionized the separation and identification of amino acids. numberanalytics.comsi.edu In the 1940s and 1950s, scientists would manually perform amino acid analysis using column chromatography. This involved hydrolyzing a protein into its constituent amino acids and then passing the mixture through a column packed with a resin. si.edu Different amino acids would travel through the column at different rates depending on their chemical properties, allowing for their separation and subsequent quantification, often by reacting them with ninhydrin (B49086) to produce a colored compound. si.edu

The 1950s marked a pivotal moment with the work of Stanford Moore and William H. Stein, who developed the first automated amino acid analyzer. mq.edu.au This invention significantly improved the speed, efficiency, and accuracy of amino acid analysis and earned them the Nobel Prize in Chemistry in 1972. mq.edu.au Subsequent advancements have led to the development of highly sensitive techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS), which are the cornerstones of modern amino acid analysis. numberanalytics.comnumberanalytics.com

| Timeline of Key Methodologies | Description |

| Early 20th Century | Relied on wet chemistry methods like titration and colorimetry for amino acid analysis. numberanalytics.com |

| Mid-20th Century | Introduction of chromatography (paper and ion-exchange) for separation and quantification. numberanalytics.com |

| 1950s | Development of the first automated amino acid analyzer by Moore and Stein. mq.edu.au |

| Present Day | Widespread use of HPLC, GC, and Mass Spectrometry for high-sensitivity analysis. numberanalytics.com |

Current Trends in Unnatural Amino Acid Applications

Unnatural amino acids (UAAs), a category that includes this compound, are at the forefront of innovation in biotechnology and pharmaceutical sciences. Their incorporation into proteins and peptides opens up a vast chemical space beyond that offered by the 20 canonical amino acids. nih.gov

One of the most significant current trends is the use of UAAs in drug discovery to create novel therapeutics. sigmaaldrich.com By replacing natural amino acids with UAAs, scientists can fine-tune the pharmacological properties of peptide-based drugs, enhancing their stability, potency, and selectivity. qyaobio.comsigmaaldrich.com This has led to the development of new drug candidates for a range of diseases.

In the realm of protein engineering, UAAs are used to design enzymes with novel catalytic activities and enhanced stability. nih.gov The site-specific incorporation of UAAs allows for the introduction of unique chemical functionalities, such as spectroscopic probes, photocrosslinkers, and post-translational modifications, providing powerful tools to study protein structure and function in living cells. nih.govnih.gov

Furthermore, UAAs are being utilized in the development of advanced biomaterials and as molecular scaffolds in combinatorial chemistry to generate libraries of new compounds for screening. qyaobio.comsigmaaldrich.com Other applications include their use in peptide-based imaging and as probes to investigate protein conformation and structure-activity relationships. nih.gov

This compound: A Specific Case

While general synthesis methods for Cα,α-disubstituted amino acids like the Strecker and Bucherer-Bergs syntheses are well-established, specific documented synthetic routes and extensive research applications for this compound are not widely published. acs.org However, its precursor, 2-(Bromomethyl)-2-butylhexanoic acid, is noted as a key intermediate in the synthesis of 1,2,5-benzothiadiazepine derivatives, which are investigated as potential treatments for cardiovascular diseases, metabolic disorders, and liver diseases. google.com The synthesis of this compound would likely proceed via nucleophilic substitution on this brominated precursor.

Below is a table summarizing the known properties of this compound.

| Property | Value |

| CAS Number | 7597-66-2 sigmaaldrich.com |

| Molecular Formula | C10H21NO2 sigmaaldrich.com |

| Molecular Weight | 187.28 g/mol bldpharm.com |

| IUPAC Name | 2-butylnorleucine sigmaaldrich.com |

| Storage Temperature | 2-8°C bldpharm.com |

| Purity | ~95% sigmaaldrich.com |

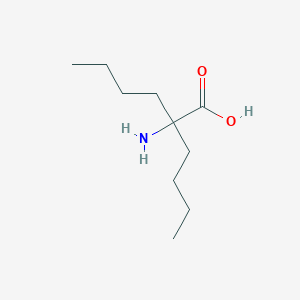

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-butylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAITYLFVJGDODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226874 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-66-2 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7597-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Analysis of 2 Amino 2 Butylhexanoic Acid

Chirality at the α-Carbon in Quaternary Amino Acids

Quaternary amino acids, such as 2-Amino-2-butylhexanoic acid, are characterized by the presence of a stereocenter at the α-carbon, which is bonded to four different substituents: an amino group, a carboxyl group, a butyl group, and a hexyl group. This substitution pattern results in the existence of two non-superimposable mirror images, or enantiomers, designated as (R)-2-Amino-2-butylhexanoic acid and (S)-2-Amino-2-butylhexanoic acid.

The introduction of two alkyl groups at the α-carbon significantly influences the conformational freedom of the amino acid. jst.go.jp This steric hindrance restricts the rotation around the α-carbon, which in turn has a profound effect on the secondary structure of peptides incorporating these amino acids. jst.go.jp Unlike proteinogenic amino acids which typically adopt either α-helical or β-sheet conformations in peptides, α,α-disubstituted amino acids have a known propensity to induce turn-like structures or helical conformations, such as the 3(10)-helix. jst.go.jpacs.org

The synthesis of enantiomerically pure quaternary amino acids is a significant challenge in organic chemistry. purdue.edu Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures. doi.org For instance, stereoselective synthesis has been achieved for various α,α-dialkylamino acids through methods like phase-transfer catalysis. doi.orgresearchgate.net

Methods for Stereochemical Analysis

The determination of the stereochemical purity of this compound is crucial for its application in stereospecific synthesis and pharmaceutical development. Various analytical techniques are employed for this purpose.

Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. The determination of ee is a critical step after the synthesis or resolution of chiral compounds. One common approach involves the use of chiral derivatizing agents, which react with the enantiomers to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques.

Another approach is the use of chiral selectors in chromatography or spectroscopy, which interact differently with each enantiomer, allowing for their differentiation and quantification.

Spectroscopic and Chromatographic Techniques for Stereoisomer Differentiation

A variety of sophisticated techniques are available for the separation and analysis of the stereoisomers of quaternary amino acids.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers. researchgate.netmst.edu This is often achieved by using a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers. sigmaaldrich.com Different types of CSPs, such as those based on cyclodextrins or macrocyclic antibiotics, have been successfully employed for the resolution of α,α-disubstituted amino acids. mst.edusigmaaldrich.com The choice of the mobile phase also plays a critical role in achieving optimal separation. mst.edu

Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that can then be separated on a standard achiral column. researchgate.net

Table 1: Examples of Chiral HPLC Conditions for Amino Acid Separation

| Chiral Stationary Phase | Mobile Phase | Application |

|---|---|---|

| CHIROBIOTIC™ T, T2, TAG | Polar Ionic Mode (PIM), Reversed-Phase | Separation of free and N-blocked amino acids |

| CYCLOBOND™ | Reversed-Phase, Polar Organic Mode (POM) | Resolution of various amino acid derivatives |

This table provides examples of commercially available chiral stationary phases and the mobile phase modes typically used for the separation of amino acids and their derivatives. The optimal conditions for this compound would need to be determined experimentally.

Spectroscopic Methods:

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov VCD is particularly sensitive to the stereochemical configuration and conformation of molecules. mdpi.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the VCD spectra of enantiomers, which can then be compared with experimental data to determine the absolute configuration. nih.gov For amino acids, characteristic VCD signals can be observed for vibrations such as the C=O stretching and OH rocking modes. nih.gov

Impact of Stereochemistry on Functional Properties of Quaternary Amino Acids

The stereochemistry of the α-carbon in quaternary amino acids like this compound has a significant impact on the structure and, consequently, the function of peptides and proteins into which they are incorporated. The restricted conformational freedom of these amino acids can be exploited to design peptides with specific, stable secondary structures. jst.go.jp

For example, the incorporation of α,α-disubstituted amino acids can stabilize β-turns or helical structures in peptides. acs.org This is of great interest in medicinal chemistry for the development of peptidomimetics with enhanced biological activity and stability. The specific stereochemistry (R or S) of the quaternary amino acid will dictate the preferred direction of the turn or the handedness of the helix.

Conformational studies on peptides containing 2-alkyl-2-carboxyazetidines, which are cyclic analogues of quaternary amino acids, have shown that these residues can act as potent inducers of γ-turns, regardless of their position in the peptide chain. acs.orgcsic.es It is plausible that this compound would exert a similar influence on peptide conformation, with the specific stereoisomer determining the precise geometry of the induced turn.

The presence of long alkyl chains, such as the butyl and hexyl groups in this compound, can also impart amphipathic properties to peptides, influencing their interaction with lipid membranes. nih.gov

Applications of 2 Amino 2 Butylhexanoic Acid in Chemical Synthesis and Design

Role as an Intermediate in the Synthesis of Complex Organic Molecules

In the realm of complex organic synthesis, α,α-disubstituted amino acids like 2-amino-2-butylhexanoic acid are valuable chiral educts or intermediates. Their densely functionalized and stereochemically defined quaternary carbon center can serve as a crucial starting point for constructing larger, biologically active compounds.

The synthesis of such non-natural amino acids can be achieved through various established methods, including the Strecker synthesis or the alkylation of malonic esters, often yielding a racemic mixture that may require resolution. libretexts.org Once obtained in an enantiomerically pure form, this compound can be used as a chiral building block. acs.org The predefined stereocenter at the α-carbon can direct the stereochemical outcome of subsequent reactions, a critical aspect in the total synthesis of natural products and pharmaceutical agents where specific stereoisomers are required for biological activity. The amino and carboxylic acid functionalities provide versatile handles for a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. frontiersin.org

Incorporation into Peptides and Peptidomimetics

The primary application of this compound is in peptide science, where its incorporation can dramatically alter the parent peptide's structure and function.

Strategies for Site-Specific Incorporation

The site-specific incorporation of this compound into a growing peptide chain is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). luxembourg-bio.comnih.gov This well-established methodology allows for the stepwise assembly of a peptide on a solid resin support. To be used in SPPS, the amino acid must be appropriately protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group. nih.govnih.gov

The general cycle for incorporation involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, usually with a piperidine (B6355638) solution, to expose a free amine.

Activation and Coupling: The carboxylic acid of Fmoc-protected this compound is activated using a coupling reagent. This activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the growing chain.

Washing: Excess reagents are washed away before the cycle is repeated with the next amino acid in the sequence.

Due to the steric hindrance caused by the two alkyl groups at the α-carbon, the coupling step for this compound can be challenging and may require more potent coupling reagents or specialized conditions to achieve high efficiency. luxembourg-bio.comnih.govacs.org

| Coupling Reagent Class | Examples | Efficacy with Hindered Residues |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Moderate; often used with additives like Oxyma. |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | High; considered the standard for difficult couplings due to high reactivity. nih.gov |

| Acid Halides | Fmoc-amino acid fluorides/chlorides | Very High; these reagents are highly reactive and effective for coupling sterically demanding amino acids. nih.govacs.orgresearchgate.net |

Influence on Peptide Conformation and Stability (e.g., α-Helices)

The defining characteristic of α,α-disubstituted amino acids is their profound ability to restrict the conformational freedom of the peptide backbone. jst.go.jpnih.gov In a standard peptide chain, rotation can occur around the phi (Φ) and psi (Ψ) dihedral angles of the α-carbon. However, the presence of two bulky substituents, such as a butyl and a hexyl group, severely limits this rotation. This steric constraint forces the peptide backbone into specific, well-defined secondary structures.

While smaller AADAs like 2-aminoisobutyric acid (Aib) are known to strongly promote helical conformations (specifically 3₁₀-helices), peptides containing larger, more sterically demanding dialkyl glycines can favor a fully extended, planar C₅-conformation. jst.go.jpresearchgate.netnih.gov The incorporation of this compound is expected to strongly stabilize local secondary structures, particularly α-helices, by reducing the entropic penalty of folding into a constrained conformation. nih.govmdpi.com This stabilization is a key factor in designing peptides with predictable and stable three-dimensional shapes. researchgate.net

| Type of AADA | Typical Induced Conformation | Impact on Stability |

| α-methylated (e.g., Aib) | 3₁₀-helix or α-helix jst.go.jpresearchgate.net | High stabilization of helical structures. mdpi.com |

| α-ethylated | Fully extended C₅-conformation nih.govresearchgate.net | Induces a rigid, planar backbone structure. |

| Cyclic (e.g., Ac_n_c) | Helical or turn structures | Depends on ring size; generally high constraint. |

| This compound | Likely α-helical or extended | High degree of local conformational restriction. nih.gov |

Design of Peptidomimetics with Enhanced Properties

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govarizona.edu Incorporating this compound is a powerful strategy in peptidomimetic design to confer several advantageous traits. researchgate.netupc.edu

Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The quaternary α-carbon of this compound provides a steric shield that prevents recognition and cleavage by many proteases. nih.govnih.gov Peptides containing this residue at or near the cleavage site exhibit significantly enhanced stability and longer biological half-lives. biorxiv.org

Increased Potency: By conformationally constraining a peptide into its bioactive shape, the entropic cost of binding to a biological target (like a receptor or enzyme) is reduced. nih.gov This can lead to a significant increase in binding affinity and biological potency.

Utilization in Combinatorial Libraries and Drug Discovery

Combinatorial chemistry is a key technology in modern drug discovery, enabling the synthesis and screening of vast numbers of compounds to identify new therapeutic leads. iipseries.orgbohrium.com this compound serves as an ideal building block for creating combinatorial libraries of peptides and peptidomimetics. nih.gov

The most common method for generating these libraries is the "split-and-pool" (or "split-and-mix") synthesis approach. researchgate.netwikipedia.orgresearchgate.net In this process, a solid support resin is divided into multiple portions. A different building block (such as a protected amino acid) is coupled to each portion. The portions are then pooled, mixed, and re-divided for the next coupling step. This process is repeated, leading to the creation of a library where each individual resin bead carries a unique chemical compound. researchgate.netnih.gov

By including this compound as one of the building blocks, libraries can be generated that contain structurally constrained molecules. nih.gov The rigid conformations imposed by this residue result in libraries of compounds with more defined three-dimensional shapes. This pre-organization is highly advantageous for discovering ligands with high affinity and specificity for biological targets, as it reduces the conformational flexibility that can work against tight binding. The unique chemical space explored by incorporating such unnatural amino acids increases the probability of finding novel hits in high-throughput screening campaigns. nih.gov

Computational and Theoretical Investigations of 2 Amino 2 Butylhexanoic Acid and Non Canonical Amino Acids

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a cornerstone for investigating NCAAs at an atomic level. These techniques allow researchers to predict how an NCAA like 2-Amino-2-butylhexanoic acid might influence peptide structure, stability, and interactions before undertaking costly and time-consuming experimental synthesis.

A prerequisite for accurate molecular dynamics (MD) simulations is a reliable molecular mechanics force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. nih.gov Standard force fields like AMBER and CHARMM are extensively parameterized for the 20 canonical amino acids but require extension to model novel residues. nih.gov

The parameterization process for an NCAA involves defining its atom types, bond lengths, bond angles, dihedral angles, and partial atomic charges. meilerlab.org This is a critical step, as these parameters dictate the molecule's behavior in simulations. nih.gov Automated tools and platforms have been developed to streamline this process. For instance, the Forcefield_NCAA (FFNCAA) platform provides a library of AMBER-compatible parameters for 147 NCAAs, derived from high-level ab initio quantum mechanical calculations using the Restrained Electrostatic Potential (RESP) fitting approach. nih.govmybiosoftware.comresearchgate.net Such tools enable researchers to model NCAAs with greater control over electrostatic and van der Waals interactions. nih.gov For integration into the Rosetta modeling suite, scripts like molfile_to_params_polymer.py can automatically generate the necessary parameter files from a molecule's 3D structure file. meilerlab.orgrosettacommons.org

| Force Field / Platform | Primary Application | Parameterization Approach | Key Features |

|---|---|---|---|

| AMBER | Molecular Dynamics Simulations | Primarily for canonical amino acids; extended via specific parameter sets. | Widely used for biomolecular simulations. nih.gov |

| CHARMM | Molecular Dynamics Simulations | Well-established for proteins, lipids, and nucleic acids; requires specific parameterization for NCAAs. | Another major, widely used biomolecular force field. nih.gov |

| Forcefield_NCAA (FFNCAA) | Extension for AMBER | Ab initio derived charges (RESP fitting) for a library of 147 NCAAs. nih.gov | Provides ready-to-use parameters, facilitating the simulation of peptides with diverse NCAAs. nih.govmybiosoftware.com |

| Rosetta (Internal FF) | Protein Design & Structure Prediction | Uses a knowledge-based energy function, supplemented with molecular mechanics terms for NCAAs. plos.org | Requires specific parameter files (.params) and rotamer libraries for each NCAA. meilerlab.orgrosettacommons.org |

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of various conformations of a model dipeptide containing the NCAA of interest. unc.edu These studies help to build accurate rotamer libraries and refine force field parameters. nih.gov While computationally expensive compared to molecular mechanics, QM calculations provide a fundamental understanding of a molecule's electronic structure and energetics, which is invaluable for designing molecules with specific geometric and chemical properties. nih.govmce.su

Once a force field is parameterized, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of a peptide or protein containing the NCAA. acs.org MD simulations model the time-dependent motions of molecules at an atomic level, providing insights into large-scale conformational changes and specific intermolecular interactions. mdpi.com

By simulating the molecule in a solvent (typically water), researchers can observe how the NCAA influences the peptide's flexibility, its interaction with water molecules, and its binding to other molecules. acs.org For example, MD simulations can be used to generate features for machine learning models that predict the structural ensembles of cyclic peptides containing NCAAs. acs.org These simulations are indispensable for understanding how the incorporation of an NCAA like this compound might alter the binding affinity and specificity of a peptide inhibitor or the stability of a designed protein. nih.gov

In Silico Protein and Peptide Design Incorporating Non-Canonical Amino Acids

In silico (computational) design leverages the expanded chemical space offered by NCAAs to create proteins and peptides with novel functions or enhanced properties, such as improved binding affinity or stability. meilerlab.orgnih.gov

The development of sophisticated software is central to designing proteins with NCAAs. The Rosetta software suite is a prominent platform for computational protein design and structure prediction. plos.orgnih.gov Incorporating a novel NCAA into Rosetta requires creating a parameter file and a rotamer library, which describes the allowable side-chain conformations. meilerlab.orgplos.org

To facilitate this, several tools have been developed:

molfile_to_params_polymer.py : A script that automates the generation of the basic parameter file. meilerlab.org

MakeRotLib : A tool for rigorously calculating rotamer libraries. meilerlab.org

AutoRotLib : An automated tool for parameterizing a diverse set of NCAAs for use in Rosetta. frontiersin.org

FakeRotLib : A more recent, expedient method that uses statistical fitting of small molecule conformers to create rotamer distributions, outperforming older methods in speed and applicability. nih.gov

Beyond Rosetta, new deep learning-based generative models like NCFlow are being developed. These tools can incorporate any arbitrary NCAA into a protein structure, overcoming the data sparsity that limits many machine learning approaches. biorxiv.orgbiorxiv.org

| Computational Tool | Function | Approach | Relevance to NCAA Design |

|---|---|---|---|

| Rosetta | Protein design, structure prediction | Knowledge-based energy function with physical terms. | A leading platform for designing proteins and peptides with NCAAs, requiring specific parameterization. meilerlab.orgplos.orgnih.gov |

| AutoRotLib / FakeRotLib | Rosetta utility for NCAA parameterization | Automated generation of rotamer libraries. frontiersin.orgnih.gov | Streamlines the process of adding new NCAAs to Rosetta design protocols. frontiersin.orgnih.gov |

| NCFlow | Generative modeling of protein structures | Flow-based deep learning model. | Can model structures with arbitrary NCAAs, including those unseen in training data. biorxiv.orgbiorxiv.org |

| AMBER / GROMACS | Molecular Dynamics engines | Physics-based simulation. | Used for validation and refinement of designed structures, and for binding free energy calculations. nih.gov |

A primary goal of in silico design is to create molecules that bind tightly and specifically to a biological target. mdpi.com Various computational methods are used to predict the binding affinity of a designed protein or peptide.

One common approach is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, which calculates the binding free energy from snapshots of an MD simulation. nih.gov This method was successfully used to discriminate between active and inactive analogs of the complement inhibitor Compstatin containing NCAAs. nih.govresearchgate.net More rigorous, but computationally intensive, methods like Thermodynamic Integration (TI) can also be used. nih.gov

Furthermore, the field is increasingly turning to machine learning. nih.gov Models can be trained on experimental binding data to predict the affinity of new sequences, including those with NCAAs. nih.govnih.gov These models often encode amino acids based on their physicochemical properties or structural fingerprints to make predictions. plos.org Such predictive tools are vital for efficiently screening large virtual libraries of designs to identify the most promising candidates for experimental validation. biorxiv.org

Structure-Activity Relationship (SAR) Analysis with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs), such as this compound, into peptides or as standalone pharmacologically active agents, is a key strategy in medicinal chemistry to enhance therapeutic properties. The unique structural features of these amino acids, particularly the α,α-disubstitution, profoundly influence their biological activity. Structure-activity relationship (SAR) studies of ncAAs are crucial for understanding how modifications to their chemical structure affect their interaction with biological targets and, consequently, their therapeutic efficacy. While specific and detailed SAR data for this compound are not extensively available in public literature, general principles can be derived from studies on related α,α-disubstituted amino acids.

The primary structural feature of this compound is the presence of two alkyl substituents, a butyl and a hexyl group, at the α-carbon. This disubstitution has significant implications for the molecule's conformational flexibility and its ability to interact with biological targets. The steric hindrance introduced by these alkyl groups restricts the rotational freedom around the α-carbon, which can lock the molecule into a specific conformation that is favorable for binding to a receptor or enzyme active site.

Research findings on various α,α-disubstituted amino acids indicate that the nature and size of the alkyl substituents are critical determinants of biological activity. For instance, in the context of peptide chemistry, the introduction of such amino acids can induce specific secondary structures, like helices or turns, which can be essential for biological function. The alkyl chains can also engage in hydrophobic interactions with the target protein, contributing to binding affinity.

To illustrate the principles of SAR in this class of compounds, the following table presents data from a study on a series of α,α-disubstituted glycine (B1666218) analogues and their affinity for the NMDA receptor. While these are not direct analogues of this compound, they demonstrate how systematic variation of the α-substituents can impact biological activity.

| Compound | R1 Group | R2 Group | NMDA Receptor Affinity (Ki, μM) |

|---|---|---|---|

| 1 | Methyl | Methyl | 15.2 |

| 2 | Ethyl | Methyl | 8.5 |

| 3 | Propyl | Methyl | 5.1 |

| 4 | Butyl | Methyl | 3.8 |

| 5 | Ethyl | Ethyl | 6.3 |

| 6 | Propyl | Ethyl | 4.2 |

| 7 | Butyl | Ethyl | 2.9 |

The data in the table suggest a trend where increasing the length of one of the alkyl chains (R1), while keeping the other constant (R2 = Methyl), leads to a progressive increase in binding affinity for the NMDA receptor (lower Ki value). A similar trend is observed when R2 is an ethyl group. This indicates that larger, more lipophilic substituents at the α-carbon may enhance binding, possibly through increased hydrophobic interactions with a specific pocket in the receptor. However, there is likely an optimal size for these substituents, beyond which steric hindrance could lead to a decrease in activity.

Biochemical Investigations of Unnatural Amino Acids Relevant to 2 Amino 2 Butylhexanoic Acid

Genetic Code Expansion Technologies

The site-specific incorporation of a UAA into a protein requires the powerful tools of genetic code expansion. This technology hijacks the cell's own protein synthesis machinery, reprogramming it to accept a new, 21st amino acid at a precise location within a target protein's sequence springernature.comnih.gov.

The core of genetic code expansion is the "orthogonal pair": an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRS/tRNA pairs nih.govbohrium.com. This orthogonality is crucial and has two requirements:

The orthogonal aaRS must not charge any of the cell's native tRNAs with any amino acid (natural or unnatural).

The orthogonal tRNA must not be charged by any of the cell's native synthetases.

To incorporate a specific UAA, a synthetase is engineered to uniquely recognize and charge that UAA onto the orthogonal tRNA. Developing a synthetase for a sterically bulky α,α-disubstituted amino acid has historically been a major challenge. However, recent breakthroughs using novel selection methods like tRNA display have successfully evolved orthogonal synthetases, derived from the pyrrolysyl-tRNA synthetase (PylRS) system, that can specifically recognize and charge α,α-disubstituted amino acids cam.ac.ukmedium.com. This development is pivotal, as it unlocks the ability to genetically encode this class of monomers for the first time.

| Component | Role in Genetic Code Expansion | Key Characteristics |

| Unnatural Amino Acid (UAA) | The new building block to be incorporated. | Possesses a unique side chain or backbone structure not found in the 20 canonical amino acids. |

| Orthogonal aaRS | The engineered enzyme that specifically recognizes the UAA and attaches it to the orthogonal tRNA. | Does not interact with endogenous amino acids or tRNAs. Its active site is mutated to fit the target UAA. nih.govbohrium.com |

| Orthogonal tRNA | The tRNA that carries the UAA to the ribosome. | Not recognized by any endogenous synthetases. Contains a modified anticodon to recognize a repurposed codon. |

| Repurposed Codon | A codon in the mRNA sequence that signals for the incorporation of the UAA instead of its usual function. | Most commonly the UAG "amber" stop codon. whiterose.ac.uk |

The most widely used strategy for directing the incorporation of a UAA is through the suppression of a nonsense, or "stop," codon nsf.govyoutube.com. Of the three stop codons (UAA, UAG, UGA), the amber codon (UAG) is the least frequently used in many organisms and is therefore the most common target for repurposing whiterose.ac.uk.

The process works as follows:

A gene of interest is mutated to replace the codon at the desired incorporation site with a UAG codon.

The cell is supplied with the UAA and expresses the orthogonal pair (the engineered aaRS and the orthogonal tRNA).

The orthogonal tRNA is engineered to have an anticodon loop of "CUA," which base-pairs with the UAG codon on the messenger RNA (mRNA).

The engineered aaRS specifically charges the CUA-anticodon tRNA with the UAA.

During translation, when the ribosome encounters the UAG codon, instead of recruiting a release factor to terminate protein synthesis, it incorporates the UAA-charged orthogonal tRNA, allowing the polypeptide chain to continue growing nih.gov.

This amber suppression technology, enabled by the newly evolved synthetases, is the method by which an α,α-disubstituted amino acid like 2-Amino-2-butylhexanoic acid could be site-specifically incorporated into a protein cam.ac.ukmedium.com.

Modulating Protein Function through Genetically Incorporated Unnatural Amino Acids

The ability to insert a UAA into a protein provides a powerful method for modulating its function nih.gov. The introduction of an α,α-disubstituted amino acid is particularly impactful due to the significant structural constraints it imposes on the protein backbone nih.gov. Replacing a natural amino acid with a molecule like this compound can lead to profound changes in protein structure and, consequently, function.

The substitution of the single α-hydrogen with a second alkyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) angles. This has several potential applications in protein engineering:

Enhanced Proteolytic Resistance: The steric hindrance around the peptide bond and the constrained conformation make proteins containing α,α-disubstituted amino acids highly resistant to degradation by proteases nih.gov. This can dramatically increase the in-vivo half-life of therapeutic proteins.

Fine-Tuning of Active Sites: Placing a conformationally rigid UAA within an enzyme's active site can precisely position catalytic residues or alter the shape of the binding pocket, leading to modified substrate specificity or enhanced catalytic efficiency rsc.org.

Modifying Protein-Protein Interactions: The rigid structure can be used to create or disrupt protein-protein interfaces, allowing for the controlled modulation of cellular signaling pathways beilstein-institut.de.

| Class of Unnatural Amino Acid | Example | Effect on Protein Function |

| α,α-Disubstituted Amino Acids | 2-Aminoisobutyric acid | Induces significant conformational constraints; stabilizes helices; increases resistance to proteolysis. nih.gov |

| Photo-crosslinkers | p-Azido-L-phenylalanine (AzF) | Forms a covalent bond with nearby interacting molecules upon UV irradiation, allowing for the mapping of protein-protein interactions. nih.gov |

| Fluorescent Probes | Acetyl-naphthalenyl-amino-L-alanine (Anap) | Acts as an environmentally sensitive fluorescent reporter to monitor protein conformational changes or binding events in real-time. |

| Post-Translational Mimics | Nε-Acetyl-L-lysine (AcK) | Allows for the study of how specific acetylation events control protein function and cellular regulation. |

Activation and Inhibition Mechanisms

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in chemical biology, enabled by the engineering of the cell's translational machinery. This process hinges on the "activation" of the UAA by a specific enzyme, which allows it to be attached to a transfer RNA (tRNA) and subsequently delivered to the ribosome. Conversely, UAAs or their derivatives can act as inhibitors of specific enzymes, a mechanism that is critical for drug development and studying biological pathways.

Activation of Unnatural Amino Acids

The activation of an amino acid for protein synthesis is catalyzed by an aminoacyl-tRNA synthetase (aaRS). wikipedia.orgresearchgate.net Each natural amino acid typically has a corresponding aaRS that recognizes it with high specificity and attaches it to its cognate tRNA. wikipedia.org This two-step process, known as "charging" or "loading" the tRNA, first involves the reaction of the amino acid with ATP to form an aminoacyl-adenylate intermediate. wikipedia.org Subsequently, the activated amino acid is transferred to the 3' end of the tRNA molecule. wikipedia.org

To incorporate a UAA like this compound, this natural system must be modified. The strategy involves the use of an "orthogonal" aaRS/tRNA pair, meaning this pair functions independently of the host cell's endogenous synthetases and tRNAs. nih.govacs.org Typically, an aaRS/tRNA pair from a different species is introduced into the host organism (e.g., an archaeal pair in a bacterium). labome.com The selected aaRS is then mutated through processes like directed evolution to recognize and activate the specific UAA of interest, while not recognizing any of the 20 canonical amino acids. nih.govacs.org The cavity in the synthetase that binds the amino acid side chain is modified to accommodate the structure of the UAA. wikipedia.org This engineered aaRS then exclusively charges its orthogonal tRNA with the UAA, which can be incorporated into a growing polypeptide chain in response to a reassigned codon, often a nonsense or "stop" codon like the amber codon (TAG). nih.govlabome.com

Inhibition Mechanisms

Unnatural amino acids can also be designed to act as enzyme inhibitors. The specific structural features of a UAA can allow it to bind to the active site of an enzyme, blocking the binding of the natural substrate and thereby inhibiting the enzyme's activity. A relevant example can be found in the inhibition of arginase by derivatives of aminohexanoic acid. Arginase is a metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. sci-hub.box

Research on the arginase inhibitor 2-amino-6-boronohexanoic acid (ABH) has shown that substitutions at the alpha-carbon (C2) position are tolerated within the enzyme's active site. sci-hub.boxnih.gov This indicates that alpha-substituted amino acids, a class to which this compound belongs, can be explored as potential enzyme inhibitors. Studies have demonstrated that adding substituents to the alpha-carbon of ABH, particularly those containing a tertiary amine, can enhance inhibitory potency against both human arginase I and arginase II. sci-hub.boxnih.gov X-ray crystallography has revealed that these improved inhibitors form new interactions with amino acid residues at the entrance of the active site, such as a water-mediated contact with an aspartate residue. sci-hub.boxnih.gov

| Compound | Target Enzyme | Inhibition Mechanism | Key Structural Feature |

|---|---|---|---|

| 2-amino-6-boronohexanoic acid (ABH) | Arginase I & II | Competitive inhibition by binding to the active site. | Boronic acid mimics the tetrahedral intermediate of arginine hydrolysis. |

| α-Substituted ABH Derivatives | Arginase I & II | Enhanced competitive inhibition. | Substituents at the alpha-carbon form additional contacts with enzyme residues near the active site entrance. sci-hub.boxnih.gov |

Live Cell Imaging and Protein Labeling Applications

The site-specific incorporation of unnatural amino acids into proteins has revolutionized live-cell imaging. nih.govscienceopen.com This technique, often termed genetic code expansion, allows for the introduction of UAAs bearing unique chemical functionalities, or "handles," into a protein of interest at any desired position. labome.comnih.gov These handles can then be selectively modified with fluorescent dyes or other probes through bioorthogonal chemistry, enabling precise and minimally invasive labeling of proteins within their native cellular environment. nih.gov

Methodology of UAA-Based Protein Labeling

The process begins with the genetic encoding of the UAA into the target protein's sequence, using the orthogonal aaRS/tRNA system described previously. The UAA chosen for labeling purposes typically contains a side chain that is chemically inert within the cell but can react specifically with an external probe. Common bioorthogonal reactive groups include:

Azides and Alkynes: These groups can undergo copper-catalyzed or strain-promoted cycloaddition reactions, commonly known as "click chemistry". nih.gov

Ketones and Aldehydes: These can react with hydrazides or alkoxyamines to form stable hydrazones or oximes. acs.org

Once the UAA is incorporated into the target protein inside a living cell, a cell-permeable fluorescent dye carrying the complementary reactive group is introduced. nih.gov The dye then specifically and covalently attaches to the UAA handle on the protein of interest, rendering it fluorescent for visualization by microscopy. nih.gov

Advantages over Traditional Fluorescent Proteins

This method offers several key advantages over the use of traditional fluorescent proteins (FPs) like Green Fluorescent Protein (GFP). nih.govscienceopen.comnih.gov

| Feature | Unnatural Amino Acid (UAA) Labeling | Fluorescent Proteins (e.g., GFP) |

|---|---|---|

| Size of Label | Small (~0.5 nm); minimal perturbation to protein function. nih.gov | Large (~27 kDa, ~5 nm); can interfere with the function or localization of the target protein. nih.gov |

| Photostability | High; dependent on the chosen organic dye, which can be highly photostable. nih.govresearchgate.net | Prone to photobleaching under prolonged illumination. nih.gov |

| Flexibility | A wide variety of fluorescent dyes with different colors and properties can be used with the same UAA handle. | The spectral properties are inherent to the protein and require genetic modification to change. |

| Temporal Control | Labeling can be performed at a specific time by adding the dye ("pulse labeling"). | The protein is fluorescent from the moment it is synthesized and folded correctly. |

Applications in Advanced Microscopy

The unique properties of UAA-based labeling make it highly suitable for advanced imaging techniques. The use of bright, photostable organic dyes enables prolonged imaging and single-molecule tracking experiments. elifesciences.org Furthermore, the small size of the label and the precision of its placement are ideal for super-resolution microscopy methods like PAINT (Point Accumulation for Imaging in Nanoscale Topography) and STED (Stimulated Emission Depletion), which can visualize cellular structures with resolutions far beyond the diffraction limit of light. nih.govresearchgate.net This allows researchers to study the dynamics and interactions of proteins in living cells with unprecedented detail. nih.govscienceopen.com

Advanced Analytical Methodologies for 2 Amino 2 Butylhexanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of amino acids, including 2-Amino-2-butylhexanoic acid. The choice of technique often depends on the sample matrix, required sensitivity, and the specific analytical goals.

Ion-exchange chromatography (IEC) is a classic and robust method for amino acid analysis. pickeringlabs.combiochrom.co.uk This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. pickeringlabs.com The stationary phase is typically a cation-exchange resin. biochrom.co.uk After the separation of this compound on the column, a post-column derivatization step is employed to enable detection.

Ninhydrin (B49086) is a common derivatizing agent used in this method. nih.govnih.gov The column effluent is mixed with the ninhydrin reagent and heated, leading to the formation of a colored compound that can be detected spectrophotometrically. biochrom.co.uk The amount of the colored product is directly proportional to the concentration of the amino acid. biochrom.co.uk This method is known for its reliability and reproducibility, as the derivatization reaction occurs after the chromatographic separation, minimizing potential interferences from the sample matrix. pickeringlabs.com

| Parameter | Description |

| Principle | Separation based on the net charge of the amino acid on a cation-exchange resin. |

| Derivatization | Post-column reaction with ninhydrin to form a colored product. |

| Detection | Spectrophotometric measurement of the colored derivative, typically at 570 nm and 440 nm. biochrom.co.uk |

| Advantages | Robust, reproducible, and less susceptible to matrix effects. pickeringlabs.com |

| Disadvantages | Can have long analysis times and potential interference from other ninhydrin-positive compounds. nih.gov |

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a widely used alternative to IEC. nih.gov This approach requires a pre-column derivatization step to make the amino acids, including this compound, more hydrophobic and detectable by common HPLC detectors like UV-Vis or fluorescence detectors. shimadzu.com

Several derivatizing agents are commonly used:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : AQC reacts with both primary and secondary amines to form stable, fluorescent derivatives. creative-proteomics.comlcms.cz The derivatization is a simple, single-step reaction. waters.com The resulting AQC-amino acid adducts are highly stable, which is an advantage over other reagents. lcms.cz

o-Phthalaldehyde (OPA) : OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govcreative-proteomics.com This reaction is fast and the reagent itself is not fluorescent, minimizing background interference. creative-proteomics.com However, the derivatives can be unstable. nih.gov

Phenylisothiocyanate (PITC) : PITC reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which are UV-active. umich.edu This method is suitable for the analysis of both primary and secondary amines, and the derivatives are stable enough for automated analysis. cerealsgrains.org

| Derivatizing Agent | Detection Method | Stability of Derivative | Reacts with |

| AQC | Fluorescence, UV | High lcms.cz | Primary and secondary amines creative-proteomics.com |

| OPA | Fluorescence | Low nih.gov | Primary amines creative-proteomics.com |

| PITC | UV | High cerealsgrains.org | Primary and secondary amines creative-proteomics.com |

Gas chromatography (GC) is another powerful technique for amino acid analysis, but it requires the analytes to be volatile and thermally stable. Since amino acids are non-volatile, a derivatization step is essential to convert this compound into a form suitable for GC analysis. gcms.czmdpi.com This typically involves a two-step process to esterify the carboxyl group and acylate the amino group. mdpi.comnih.gov The resulting derivatives are then separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer (GC-MS). mdpi.com This method offers high resolution and sensitivity. mdpi.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry has become an indispensable tool for the analysis of amino acids due to its high sensitivity and specificity. It is often coupled with chromatographic techniques to provide comprehensive analytical data.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of amino acids, including this compound. nih.gov This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. Derivatization is often employed to improve chromatographic retention and ionization efficiency. unimi.itnih.gov However, methods for the analysis of underivatized amino acids have also been developed. nih.govshodex.com The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification. nih.gov

Key Features of LC-MS/MS for this compound Analysis:

High Sensitivity: Capable of detecting very low concentrations of the analyte.

High Specificity: The use of multiple reaction monitoring (MRM) allows for the selective detection of the target compound even in complex matrices. nih.gov

Versatility: Can be used with or without derivatization.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an emerging technique that adds another dimension of separation to mass spectrometry. scielo.org.conih.gov In IM-MS, ions are separated based on their size, shape, and charge in the gas phase before being detected by the mass spectrometer. scielo.org.cofrontiersin.org This can be particularly useful for separating isomeric compounds, which can be challenging with chromatography alone. frontiersin.org While still a developing area for the analysis of specific non-proteinogenic amino acids like this compound, IM-MS holds promise for providing more detailed structural information and enhancing analytical specificity. nih.govchemrxiv.org

Emerging Analytical Trends

The analysis of structurally unique amino acids, such as the α,α-disubstituted α-amino acid (α-AA) this compound, presents distinct challenges that necessitate the development of advanced analytical methodologies. nih.govjst.go.jpnih.gov Traditional chromatographic techniques can sometimes fall short in providing the required selectivity and resolution, especially for chiral separations. Consequently, the field is witnessing a shift towards more sophisticated techniques like Supercritical Fluid Chromatography (SFC) and multidimensional separation methods, which offer enhanced performance and efficiency.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has gained significant attention as a powerful alternative to traditional liquid chromatography for the analysis of various compounds, including amino acids. nih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The properties of supercritical CO2 offer advantages in terms of low viscosity and high diffusivity, which can lead to faster separations and higher efficiency. nih.gov

For the analysis of polar and hydrophilic compounds like amino acids, modifications to the mobile phase, such as the addition of co-solvents (e.g., methanol, ethanol) and additives (e.g., formic acid, ammonium (B1175870) acetate), are typically required. researchgate.net SFC is particularly well-suited for chiral separations, which is critical for α,α-disubstituted amino acids as they are often synthesized as racemates and require enantiomeric resolution. nih.govjst.go.jp Polysaccharide-based stationary phases are among the most popular and effective for enantioselective SFC. researchgate.net The application of SFC can significantly reduce analysis time and solvent consumption compared to normal-phase HPLC, positioning it as a more sustainable or "green" technology.

Key Research Findings in SFC for Amino Acid Analysis:

Stationary Phases: Chiral stationary phases (CSPs) based on polysaccharides, cinchona alkaloids, and macrocyclic glycopeptides have proven effective for the enantiomeric resolution of amino acids in SFC. researchgate.net Zwitterionic CSPs, specifically designed for amino acid enantioseparation in LC, have also been successfully applied in SFC. researchgate.net

Mobile Phases: The mobile phase typically consists of supercritical CO2 modified with an organic solvent like methanol. The addition of acidic or basic additives is often crucial to improve peak shape and resolution by controlling the ionization state of the amino acid analytes. researchgate.net

Detection: SFC is compatible with various detection methods, including mass spectrometry (MS), which provides high sensitivity and selectivity, making SFC-MS a powerful tool for metabolite analysis. nih.gov

Below is an illustrative data table showing typical parameters for the chiral separation of amino acids using SFC, which would be applicable for developing a method for this compound.

| Parameter | Typical Conditions | Purpose |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) | Provides chiral recognition for enantioseparation. |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 70:30 v/v) with 0.1% additive | CO2 acts as the main solvent; Methanol modifies polarity; Additive improves peak shape. |

| Additive | Trifluoroacetic Acid (TFA) or Diethylamine (DEA) | Controls ionization of the analyte and selector. |

| Flow Rate | 2-4 mL/min | Allows for rapid analysis times. |

| Back Pressure | 100-150 bar | Maintains the CO2 in a supercritical state. |

| Temperature | 35-45 °C | Affects solvent density and interaction kinetics. |

| Detection | UV (e.g., 220 nm) or Mass Spectrometry (MS) | Universal detection (UV) or sensitive/selective detection (MS). |

Multidimensional Liquid Chromatography and Electrophoretic Separations

To overcome the limitations of single-dimension separation techniques when analyzing complex samples, multidimensional methods are emerging as a powerful solution. These approaches enhance peak capacity and resolution by combining different separation mechanisms.

Multidimensional Liquid Chromatography (LCxLC)

Two-dimensional liquid chromatography (2D-LC) has become an essential tool for analyzing complex mixtures, including biopharmaceuticals and amino acids. chromatographyonline.comnih.gov In a 2D-LC setup, fractions from the first dimension (¹D) column are transferred to a second dimension (²D) column for further separation. nih.gov For challenging separations, such as resolving isomers of amino acids, an achiral reversed-phase liquid chromatography (RP-LC) column can be used in the first dimension, followed by a chiral column in the second dimension. nih.gov This approach has been suggested to overcome limited chemoselectivity, although it can extend analysis time. nih.gov

The "heart-cutting" mode is a common application of 2D-LC where only specific, targeted fractions from the first dimension are sent to the second column. nih.gov This enhances selectivity and sensitivity for the compounds of interest. nih.gov For a compound like this compound in a complex biological matrix, a 2D-LC-MS system could, for instance, use ion-exchange chromatography in the first dimension to isolate amino acids, followed by a chiral RP-LC separation in the second dimension for enantiomeric resolution and subsequent mass spectrometric detection. chromatographyonline.com

Electrophoretic Separations

Capillary electrophoresis (CE) and its variants are high-efficiency separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. Capillary Zone Electrophoresis (CZE) is a powerful technique for the analysis of underivatized amino acids. nih.gov A simple acidic background electrolyte (BGE) can be used to separate amino acids in their cationic form. nih.gov The addition of modifiers to the BGE can suppress the electroosmotic flow and prevent analyte adsorption to the capillary wall, resulting in excellent reproducibility and peak symmetry. nih.gov

For chiral separations of amino acids, chiral selectors can be added to the BGE in a technique known as chiral capillary electrophoresis. This indirect separation approach is a well-established method for resolving enantiomers of various compounds, including non-proteinogenic amino acids. nih.gov The high resolving power and minimal sample consumption make electrophoretic methods a valuable emerging trend for the detailed analysis of specific amino acids like this compound.

The table below summarizes the principles and applications of these multidimensional techniques for amino acid analysis.

| Technique | Principle | Application for this compound |

| 2D-Liquid Chromatography (2D-LC) | Combines two independent LC separation modes (e.g., Ion Exchange x Reversed Phase) to dramatically increase resolving power. | Isolation from complex matrices (e.g., biological fluids) in the first dimension, followed by chiral separation of enantiomers in the second dimension. |

| Capillary Zone Electrophoresis (CZE) | Separation of charged molecules in a capillary under the influence of an electric field based on charge-to-size ratio. | Rapid, high-efficiency analysis and quantification of the underivatized amino acid. |

| Chiral Capillary Electrophoresis | CZE with a chiral selector (e.g., cyclodextrins) added to the background electrolyte to enable the separation of enantiomers. | High-resolution separation and quantification of the D- and L-enantiomers of this compound. |

Future Directions and Emerging Research Avenues

Development of Personalized Medicine Approaches Based on Amino Acid Derivatives

Personalized medicine aims to tailor therapies to an individual's unique genetic and molecular profile. Peptides and peptidomimetics are increasingly important in this space, but their clinical use can be hampered by poor stability. The incorporation of α,α-disubstituted amino acids like 2-Amino-2-butylhexanoic acid is a key strategy to overcome this limitation. nih.govresearchgate.net Derivatives of this compound could be used to construct peptides with high resistance to proteolysis, leading to longer half-lives in the body.

In a personalized medicine context, if a patient's disease is linked to a specific protein-protein interaction, a peptide could be designed to inhibit it. By incorporating this compound, such a peptide would be more robust and effective. The specific butyl and pentyl side chains offer a unique steric and lipophilic profile that can be leveraged to fine-tune the binding affinity and selectivity for the patient-specific target. This allows for the creation of highly tailored, durable therapeutics that align with the principles of precision medicine.

Regenerative Medicine and Tissue Engineering Applications

The future of regenerative medicine relies on the development of advanced biomaterials that can mimic the native extracellular matrix (ECM) and guide cell growth and differentiation. alfa-chemistry.com Peptide-based hydrogels are a promising class of materials for this purpose. The structure and mechanical properties of these hydrogels are dictated by the secondary structures of the constituent peptides. acs.org

The inclusion of α,α-disubstituted amino acids is known to strongly promote the formation of stable helical or extended peptide conformations. nih.govjst.go.jp Incorporating this compound into self-assembling peptides could be used to fabricate highly stable, biocompatible scaffolds for tissue engineering. The dual alkyl side chains would not only enforce a predictable secondary structure but also provide hydrophobic microenvironments within the scaffold that could be beneficial for cell adhesion and proliferation or for the controlled release of growth factors. For example, research on other small molecules like alpha-lipoic acid has shown they can promote the development of hematopoietic progenitors from stem cells by modulating the cellular environment. nih.govnih.gov Similarly, peptides containing this compound could be designed to create scaffolds with specific physical and biochemical cues to direct stem cell differentiation into desired lineages for repairing damaged tissues.

Integration of Computational Modeling and Machine Learning for Drug Discovery and Design

The structural constraints imposed by α,α-disubstituted amino acids make them ideal candidates for computational and machine learning-based drug design. byu.edu While their restricted movement is a therapeutic advantage, it also makes their synthesis and testing resource-intensive. nih.gov Computational modeling can predict how the unique geometry of this compound will influence a peptide's three-dimensional structure and its interaction with a biological target. byu.edu

Machine learning algorithms can accelerate this process further. By training a model on a dataset of peptides containing various non-canonical amino acids, it's possible to predict the biological activity and selectivity of new sequences. thedailyscientist.orgchemrxiv.org For instance, a machine learning model could screen millions of virtual peptides incorporating this compound to identify candidates with high predicted affinity for a specific enzyme or receptor. chemrxiv.org This in silico screening drastically narrows the number of compounds that need to be synthesized and tested experimentally, making the drug discovery pipeline more efficient and cost-effective. thedailyscientist.org This approach is particularly valuable for exploring the vast chemical space offered by non-canonical amino acids to find novel therapeutic leads. nih.gov

Exploration of New Frontiers in Amino Acid Metabolism and Signaling

The metabolic fate and signaling roles of canonical amino acids are well-established. caldic.comdavuniversity.org However, non-canonical amino acids like this compound represent a new frontier. Due to their sterically hindered α-carbon, they are generally resistant to the enzymes that metabolize natural amino acids, such as aminotransferases. davuniversity.org This metabolic inertia is a significant advantage for therapeutic applications, as it prevents the compound from being rapidly cleared or converted into inactive metabolites.

Future research will need to explore whether this compound or its simple derivatives have any intrinsic signaling activity or if they can be metabolized by alternative, currently unknown pathways. A more immediate research avenue is to investigate their impact on cellular signaling when incorporated into bioactive peptides. By replacing a natural amino acid with this compound in a signaling peptide, researchers can create a tool to study cellular pathways with greater temporal control. The resulting peptide would have a prolonged effect due to its resistance to degradation, allowing for a clearer understanding of the downstream consequences of receptor activation or inhibition. This makes such modified peptides powerful probes for dissecting complex biological signaling networks. nih.gov

Expanding the Chemical Space of Non-Canonical Amino Acids for Biological Probes and Therapeutics

The 20 proteinogenic amino acids offer a limited chemical palette for biological functions. Non-canonical amino acids, such as this compound, vastly expand this chemical space, providing new tools for both understanding and manipulating biological systems. nih.govazolifesciences.com The unique structure of this compound can be exploited to create novel biological probes and therapeutics. researchgate.net

For example, the alkyl side chains could be further functionalized with fluorescent tags, cross-linkers, or bio-orthogonal handles (e.g., azides or alkynes for "click chemistry"). nih.govacs.org Incorporating such a modified version of this compound into a protein would allow researchers to precisely track the protein's location in a cell, identify its binding partners, or attach it to a surface. acs.org As a therapeutic building block, the lipophilic nature of the butyl and pentyl side chains could be used to improve the membrane permeability of peptide drugs, potentially enabling them to reach intracellular targets that are inaccessible to conventional biologics. nih.gov The continued development and application of such unique building blocks are essential for advancing medicinal chemistry and creating next-generation therapeutics. rsc.org

Table 2: Summary of Potential Research Applications

| Research Area | Application of this compound | Key Structural Benefit |

|---|---|---|

| Personalized Medicine | Creating patient-specific peptide drugs with enhanced stability. | Resistance to proteolytic degradation. |

| Regenerative Medicine | Building stable, well-defined peptide hydrogel scaffolds for tissue engineering. | Inducement of stable secondary structures (e.g., helices). |

| Computational Drug Design | Serving as a building block for in silico screening and design of novel peptidomimetics. | Conformational rigidity allows for more accurate modeling. |

| Metabolism & Signaling | Developing metabolically stable signaling peptides to probe cellular pathways. | Resistance to metabolic enzymes. |

| Biological Probes | Acting as a scaffold for creating functionalized probes to study protein interactions. | Provides a unique chemical structure for modification. |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-butylhexanoic acid under laboratory conditions?

- Methodological Answer : The synthesis of this compound can be achieved via reductive amination of 2-butylhexanoic acid derivatives or Strecker synthesis using aldehydes and nitriles. For stereochemical control, asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) may be employed . Purification typically involves recrystallization in ethanol/water mixtures or reverse-phase chromatography, ensuring ≥97% purity as validated by HPLC . For intermediates, consider adapting routes from structurally similar compounds like 2-amino-2-ethylhexanoic acid, which utilize amidation and hydrolysis steps .

Q. How can the purity and structural integrity of this compound be characterized?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Confirm backbone structure and substituent positions (e.g., butyl chain integration at δ 1.2–1.6 ppm for CH₂ groups) .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functional groups .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (m/z 187.279 for [M+H]+) .

- Elemental Analysis : Validate C, H, N, and O composition (theoretical: C 64.13%, H 11.30%, N 7.48%, O 17.09%) .

Q. What are the solubility profiles and recommended storage conditions for this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) but insoluble in hexane or diethyl ether. Conduct solubility tests at 25°C using UV-Vis spectroscopy to quantify saturation points .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Pre-purge containers with nitrogen to minimize degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of α,β-unsaturated precursors .

- Chromatographic Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation of enantiomers .

- Enzymatic Methods : Optimize lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) with substrate-specific acyl donors . Validate enantiomeric excess (ee) via chiral GC or polarimetry .

Q. What computational strategies predict the reactivity and stability of this compound in aqueous environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate pKa values for amine and carboxylic acid groups to predict ionization states at physiological pH .

- Molecular Dynamics (MD) Simulations : Model hydration shells and hydrogen-bonding networks to assess stability in aqueous buffers .

- Reactivity Databases : Leverage PubChem’s PISTACHIO and REAXYS to identify degradation pathways (e.g., oxidation at the α-carbon) .

Q. How can contradictions in reported biological activities of this compound be resolved experimentally?

- Methodological Answer :

- Dose-Response Studies : Test neuroactive or anti-inflammatory effects across a concentration range (e.g., 1–100 µM) to identify threshold effects .

- Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) systems to validate target engagement .

- Stereochemical Controls : Compare racemic mixtures vs. enantiopure samples to isolate bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.